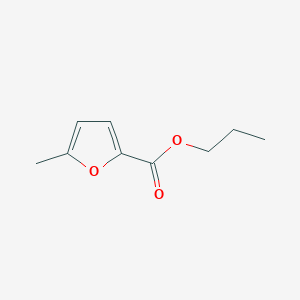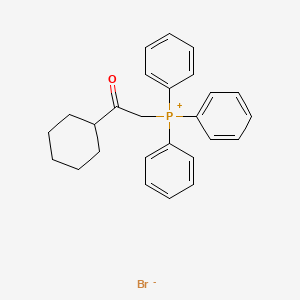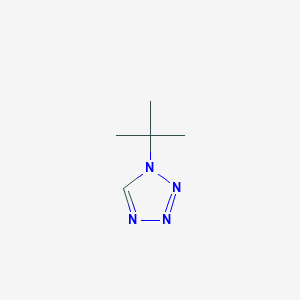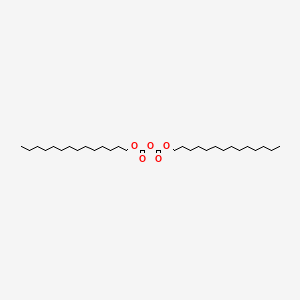
Ditetradecyl dicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditetradecyl dicarbonate is an organic compound characterized by the presence of two tetradecyl groups attached to a dicarbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ditetradecyl dicarbonate can be synthesized through the reaction of tetradecyl alcohol with phosgene or its derivatives under controlled conditions. The general reaction involves the formation of an intermediate carbonate ester, which subsequently reacts to form the dicarbonate.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where tetradecyl alcohol is reacted with phosgene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Analyse Chemischer Reaktionen
Types of Reactions: Ditetradecyl dicarbonate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form tetradecyl alcohol and carbon dioxide.
Substitution Reactions: It can react with nucleophiles such as amines to form carbamates.
Reduction: Under reducing conditions, it can be converted back to tetradecyl alcohol.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids/bases.
Substitution: Amines or other nucleophiles, often in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: Tetradecyl alcohol and carbon dioxide.
Substitution: Carbamates.
Reduction: Tetradecyl alcohol.
Wissenschaftliche Forschungsanwendungen
Ditetradecyl dicarbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of protective groups for alcohols and amines.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable carbamate linkages.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which ditetradecyl dicarbonate exerts its effects involves the formation of stable intermediates through its reaction with nucleophiles. The dicarbonate moiety acts as a leaving group, facilitating the formation of carbamates or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Di-tert-butyl dicarbonate: Commonly used in organic synthesis for the protection of amines.
Diethyl dicarbonate: Used as a reagent in organic synthesis and as a preservative in the food industry.
Dimethyl dicarbonate: Employed as a sterilizing agent in beverages.
Uniqueness of Ditetradecyl Dicarbonate: this compound is unique due to its long alkyl chains, which impart different physical and chemical properties compared to shorter-chain dicarbonates. This makes it particularly useful in applications requiring hydrophobic characteristics and stability.
Eigenschaften
CAS-Nummer |
111965-65-2 |
|---|---|
Molekularformel |
C30H58O5 |
Molekulargewicht |
498.8 g/mol |
IUPAC-Name |
tetradecoxycarbonyl tetradecyl carbonate |
InChI |
InChI=1S/C30H58O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-29(31)35-30(32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChI-Schlüssel |
WJRSLHBOQIOTES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)OC(=O)OCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene](/img/structure/B14313695.png)
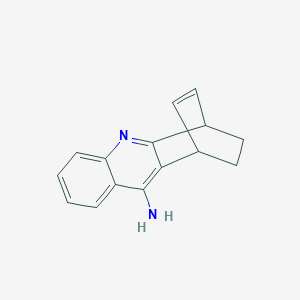
![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)
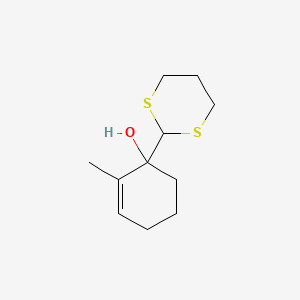
![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
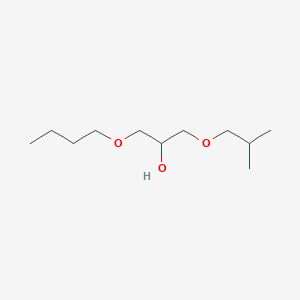

![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)
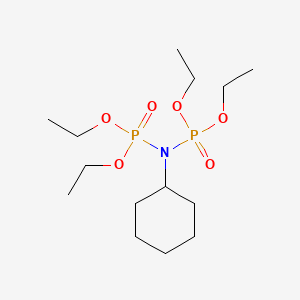
![Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14313744.png)
![Phenol, 3-[(3-methylbutyl)amino]-](/img/structure/B14313746.png)
